molecular formula C21H24FNO2S B2450595 1-[7-(2-Fluorophenyl)-1,4-thiazepan-4-yl]-3-(4-methoxyphenyl)propan-1-one CAS No. 1706055-52-8

1-[7-(2-Fluorophenyl)-1,4-thiazepan-4-yl]-3-(4-methoxyphenyl)propan-1-one

Cat. No.: B2450595
CAS No.: 1706055-52-8
M. Wt: 373.49
InChI Key: WXLMEFFNEYLOEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[7-(2-Fluorophenyl)-1,4-thiazepan-4-yl]-3-(4-methoxyphenyl)propan-1-one is a complex organic compound that features a thiazepane ring, a fluorophenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[7-(2-Fluorophenyl)-1,4-thiazepan-4-yl]-3-(4-methoxyphenyl)propan-1-one typically involves multiple steps, starting with the preparation of the thiazepane ring. This can be achieved through a cyclization reaction involving a suitable precursor, such as a diamine and a thiol. The fluorophenyl and methoxyphenyl groups are then introduced through substitution reactions, often using halogenated precursors and appropriate nucleophiles.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

1-[7-(2-Fluorophenyl)-1,4-thiazepan-4-yl]-3-(4-methoxyphenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the thiazepane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenated precursors and nucleophiles like amines or thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could lead to the development of new pharmaceuticals with specific therapeutic effects.

    Industry: The compound might be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[7-(2-Fluorophenyl)-1,4-thiazepan-4-yl]-3-(4-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and methoxyphenyl groups can enhance the compound’s binding affinity and specificity, while the thiazepane ring may contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Fluorophenyl)-3-(4-methoxyphenyl)propan-1-one: This compound lacks the thiazepane ring but shares the fluorophenyl and methoxyphenyl groups.

    1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)propan-1-one: This compound lacks the methoxyphenyl group but retains the thiazepane ring and fluorophenyl group.

Uniqueness

1-[7-(2-Fluorophenyl)-1,4-thiazepan-4-yl]-3-(4-methoxyphenyl)propan-1-one is unique due to the combination of its structural features, which can lead to distinct chemical and biological properties

Properties

IUPAC Name

1-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-3-(4-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FNO2S/c1-25-17-9-6-16(7-10-17)8-11-21(24)23-13-12-20(26-15-14-23)18-4-2-3-5-19(18)22/h2-7,9-10,20H,8,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXLMEFFNEYLOEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CCC(SCC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.